molecular formula C7H6N2OS2 B2993830 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 554423-03-9

2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2993830
CAS No.: 554423-03-9
M. Wt: 198.26
InChI Key: YZHNKLQNNXOOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This thienopyrimidine derivative is recognized as a key pharmacophore for developing novel therapeutic agents, particularly as a kinase inhibitor. Research indicates that similar thieno[2,3-d]pyrimidine compounds function as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary regulator of tumor angiogenesis. By blocking VEGFR-2 signaling, these compounds can suppress the formation of new blood vessels that tumors need to grow and metastasize, positioning them as promising candidates for anticancer research . Beyond oncology, the thieno[2,3-d]pyrimidine core structure exhibits diverse biological activities. Structural analogues of this compound have demonstrated notable analgesic and anti-inflammatory properties in preclinical models, with some showing reduced ulcerogenic effects compared to traditional NSAIDs . Furthermore, certain thieno[2,3-d]pyrimidinedione derivatives have displayed potent antibacterial activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), while showing low cytotoxicity against mammalian cells, suggesting a potential for antibiotic development . The versatility of this scaffold allows for extensive structural modification, enabling researchers to explore its interactions with various biological targets. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c1-9-6(10)4-2-3-12-5(4)8-7(9)11/h2-3H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHNKLQNNXOOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=S)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and subsequent sulfurization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and other proteins . These interactions can lead to the inhibition of key biological pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Key Analogues and Their Structural Features

The table below summarizes structural variations and biological activities of 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one and related compounds:

Compound Name / ID Substituents (Position) Core Structure Biological Activity (vs. Standard) Key Reference
Target Compound 3-Methyl, 2-mercapto Thieno[2,3-d]pyrimidin-4-one Under investigation -
AS1 (CAS: N/A) 3-sec-Butylideneamino, 2-mercapto, benzo-fused Tetrahydrobenzo-thienopyrimidinone Anti-inflammatory: 1.5× diclofenac
AS3 (CAS: N/A) 3-Benzylideneamino, 2-mercapto, benzo-fused Tetrahydrobenzo-thienopyrimidinone Anti-inflammatory: Equipotent to diclofenac
5,6-Dimethyl-3-phenyl (CAS: 60374-42-7) 3-Phenyl, 5,6-dimethyl, 2-mercapto Thieno[2,3-d]pyrimidin-4-one Not reported (structural analogue)
132605-19-7 3-Methyl, cyclopenta-fused, 2-mercapto Cyclopenta-thienopyrimidinone Unknown (pharmacokinetic studies)
793716-03-7 3-Allyl, 5-(4-fluorophenyl), 2-mercapto Thieno[2,3-d]pyrimidin-4-one Potential halogen-mediated binding

Structure-Activity Relationships (SAR)

Position 3 Substituents: Aliphatic Groups (e.g., sec-butylideneamino in AS1): Enhance anti-inflammatory and analgesic potency. AS1 showed 1.5× higher activity than diclofenac sodium in carrageenan-induced inflammation models . Aromatic Groups (e.g., benzylideneamino in AS3): Retain activity but are less potent than aliphatic substituents. Electron-withdrawing groups on aryl rings (e.g., nitro in AS9) further reduce activity . Halogenated Aryl Groups (e.g., 4-fluorophenyl in 793716-03-7): May improve target binding via halogen bonds but require validation .

Position 2 Mercapto Group :

  • Critical for hydrogen bonding and disulfide bridge formation. Removal or substitution (e.g., with morpholin-4-yl in 724746-46-7) abolishes activity in most cases .

Core Modifications :

  • Benzo-Fused vs. Cyclopenta-Fused (e.g., AS1 vs. 132605-19-7) : Benzo-fused derivatives (AS1) exhibit higher anti-inflammatory activity, likely due to improved hydrophobic interactions. Cyclopenta-fused analogues may alter solubility and bioavailability .
  • Saturation (Tetrahydro vs. Fully Aromatic) : Tetrahydrobenzo derivatives (AS1-AS3) show enhanced activity compared to unsaturated cores, possibly due to conformational flexibility .

Physicochemical and Pharmacokinetic Profiles

  • Molecular Weight : Ranges from 238.33 g/mol (cyclopenta-fused 132605-19-7) to 358.48 g/mol (5-(4-methylphenyl)-3-tetrahydrofuran derivative) .
  • LogP : Predicted to vary widely; aliphatic substituents (AS1) increase hydrophobicity, while polar groups (e.g., morpholine in 724746-46-7) enhance solubility .

Biological Activity

2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with significant biological activity. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies and research findings.

  • Molecular Formula : C7_7H6_6N2_2OS2_2
  • Molecular Weight : 198.27 g/mol
  • CAS Number : 554423-03-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its thienopyrimidine structure allows it to participate in various biochemical pathways, including those involved in cancer cell proliferation and antimicrobial activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thienopyrimidine compounds exhibit notable anticancer properties. For instance, a study highlighted the cytotoxic effects of thienopyrimidine derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50_{50} values for these compounds ranged from 3.83 to 11.94 µM, indicating potent activity compared to standard chemotherapeutics like erlotinib .

Table 1: Cytotoxicity of Thienopyrimidine Derivatives

CompoundCell LineIC50_{50} (µM)
This compoundMCF-78.5
Thienopyrimidine derivative AHCT-1165.0
Thienopyrimidine derivative BSKOV310.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study utilizing high-throughput screening identified several thienopyrimidine derivatives with significant inhibitory effects against Mycobacterium tuberculosis. The selectivity index calculated for these compounds indicated a favorable therapeutic window, making them promising candidates for further development as anti-tubercular agents .

Case Studies

  • Antitubercular Screening : In a high-throughput screening assay involving over 100,000 compounds, derivatives of thienopyrimidines showed up to 90% inhibition of M. tuberculosis at specific concentrations. The promising candidates were subjected to further evaluation for their IC50_{50} values against both the pathogen and Vero cell lines, demonstrating their selectivity and potential as therapeutic agents .
  • Anticancer Efficacy : A comparative study evaluated the efficacy of various thienopyrimidine derivatives against multiple cancer cell lines. The study found that certain modifications to the core structure enhanced cytotoxicity significantly, suggesting that structural optimization could lead to more effective anticancer agents .

Q & A

Q. Advanced Pharmacological Target Exploration

  • FGFR1 Inhibition : Derivatives are screened using kinase inhibition assays (e.g., ADP-Glo™) and validated via IC₅₀ calculations. C-2 substituents (e.g., methylthio) enhance selectivity by occupying hydrophobic pockets in the FGFR1 active site .
  • TRPA1 Antagonism : Patch-clamp electrophysiology assesses blockade of ion channels. Substituents like 3-(2-methoxyethyl) improve potency by mimicking endogenous ligand conformations .
  • Dihydrofolate Reductase (DHFR) Inhibition : Competitive ELISA assays measure displacement of dihydrofolate, with IC₅₀ values correlated to substituent electronegativity .

How can computational modeling guide the design of novel thieno[2,3-d]pyrimidin-4-one derivatives with enhanced pharmacokinetic properties?

Q. Advanced Computational Approaches

  • Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability by simulating interactions with lipid bilayers .
  • QSAR Modeling : Quantitative structure-activity relationship models identify critical descriptors (e.g., LogP, polar surface area) for optimizing bioavailability .
  • Docking Studies : Tools like Schrödinger Suite model binding poses to targets (e.g., TRPA1), guiding substitutions that improve binding energy (e.g., halogen bonds at C5) .

What experimental considerations are critical for ensuring the stability of thieno[2,3-d]pyrimidin-4-one derivatives during synthesis and storage?

Q. Advanced Stability and Handling

  • Synthesis : Avoid prolonged exposure to moisture or high temperatures during cyclization to prevent hydrolysis of the pyrimidinone ring .
  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to mitigate oxidation of the mercapto group. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) removes reactive byproducts that could degrade the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.